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Compound of Interest

[6-(1-Azepanyl)-3-
Compound Name:

pyridinyllmethanamine
CAS No.: 926204-84-4
Cat. No.: B2541781

Get Quote

Strategic Overview: The Seven-Membered
Advantage

In the landscape of modern medicinal chemistry, the search for novel chemical space often
leads beyond the ubiquity of six-membered rings (piperidines, morpholines) toward medium-
sized heterocycles. Azepane-containing pyridine amines represent a high-value scaffold
combining the conformational flexibility and hydrophobic bulk of the seven-membered azepane
ring with the electronic tunability and hydrogen-bond accepting capability of the pyridine core.

This guide analyzes the therapeutic utility of this scaffold, moving beyond simple structural
description to the causality of its pharmacological success. The core thesis is that the azepane
moiety offers a unique "induced fit" capability for flexible binding pockets (e.g., BACE1 10s
loop), while the pyridine amine linkage serves as a critical electronic valve, modulating basicity
and metabolic stability.

Key Architectural Benefits
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Feature Structural Rationale Therapeutic Impact

) Enhanced filling of large,
) Azepane occupies ~20% more ] B
Hydrophobic Bulk o lipophilic pockets (e.g., S3
volume than piperidine. o
subsite in proteases).

) Allows "induced fit" binding,
The 7-membered ring adopts ) )
_ _ o reducing the entropic penalty
Conformational Entropy twist-chair/twist-boat ) )
) upon ligand-protein
conformations. )
complexation.

Modulates pKa to improve
o ] Nitrogen atom acts as a weak CNS penetration; serves as a
Pyridine Electronics o )
base and H-bond acceptor. bioisostere for phenyl rings to

increase solubility.

S ) Reduces clearance rates
_ o Pyridine ring deactivates .
Metabolic Stability ] ) o compared to aniline-linked
adjacent sites to oxidation.
analogs.

Deep Dive: BACEL1L Inhibition in Alzheimer’s
Disease[1][2][3][4]

The most compelling application of azepane-pyridine amines lies in the inhibition of

-site amyloid precursor protein-cleaving enzyme 1 (BACEL), a prime target for Alzheimer's
disease pathology.

Mechanistic Logic

BACE1 possesses a large, dynamic active site. Early inhibitors failed due to poor blood-brain
barrier (BBB) permeability (high polar surface area) or lack of selectivity against BACE2
(leading to depigmentation side effects).

e The Pyridine Role: The pyridine amine moiety acts as a bioisostere for acylguanidine.[1] The
pyridine nitrogen forms a critical hydrogen bond network with the catalytic aspartic acid dyad
(Asp32 and Asp228) essential for hydrolysis.
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o The Azepane Role: The S3 pocket of BACEL1 is bordered by the flexible 10s loop.[2] Unlike
piperidine, the azepane ring is large enough to displace water molecules and interact
hydrophobically with the residues of the 10s loop, stabilizing it in a "closed" conformation.
This interaction is crucial for selectivity over BACE2, where the loop dynamics differ.

Signaling Pathway Visualization

The following diagram illustrates the Amyloidogenic pathway and the specific intervention point
of Azepane-Pyridine inhibitors.
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Caption: BACEL intervention point. The Azepane-Pyridine inhibitor blocks the rate-limiting
cleavage of APP, preventing downstream A3 aggregation.

Secondary Therapeutic Frontiers
Metabolic Syndrome: 11 -HSD1 Inhibitors

11

-Hydroxysteroid dehydrogenase type 1 (11

-HSD1) converts cortisone to cortisol.[3] Excess cortisol in adipose tissue contributes to insulin
resistance.

o Structure-Activity Relationship (SAR): Azepane-sulfonamides and azepane-linked pyridines
have shown nanomolar potency. The azepane ring fills the hydrophobic binding pocket of the
enzyme more effectively than smaller rings, while the pyridine moiety improves solubility
compared to lipophilic carbocycles.

o Outcome: Inhibition leads to improved insulin sensitivity and reduced adipose mass in rodent
models.

Oncology: Kinase Modulation

In kinase inhibitors, the "hinge region" binding is often mediated by heterocycles.

» Design Strategy: A pyridine amine can serve as the hinge binder (H-bond acceptor/donor).
The attached azepane group can project into the solvent-exposed region or the ribose-
binding pocket, solubilizing the molecule and preventing rapid metabolic clearance
associated with linear alkyl chains.

Synthetic Methodologies

Efficient construction of the azepane-pyridine C-N bond is critical. Two primary pathways are
recommended based on the electronic nature of the pyridine ring.

Synthesis Decision Workflow
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Reagents: Azepane, K2CO3
Solvent: DMF or DMSO
. Temp: 80-120°C

Pathway A: SNAr
(Nucleophilic Aromatic Substitution)
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“ -] Cat: Pd2(dba)3 / BINAP
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Caption: Synthetic decision tree for coupling azepane to pyridine cores. Selection depends on
the electrophilicity of the pyridine halide.

Detailed Protocol: S Ar Coupling (Pathway A)

Applicable for 2-chloro- or 4-chloropyridines with electron-withdrawing groups (e.g., -CN, -
NO2).

e Reagent Setup: Charge a reaction vial with 2-chloro-4-cyanopyridine (1.0 equiv) and
anhydrous DMF (0.5 M concentration).

o Base Addition: Add anhydrous K

CO
(2.5 equiv).
e Nucleophile Addition: Add Azepane (1.2 equiv) dropwise.
e Reaction: Heat to 90°C under N
atmosphere for 4—6 hours. Monitor by LC-MS for disappearance of starting chloride.

o Workup: Dilute with EtOAc, wash with water (x3) and brine (x1) to remove DMF. Dry over Na

SO
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 Purification: Flash column chromatography (Hexane/EtOAc gradient).

Experimental Validation: BACE1 FRET Assay

To validate the therapeutic potential, a robust biochemical assay is required. This protocol uses
Fluorescence Resonance Energy Transfer (FRET) to measure enzymatic cleavage.

Objective: Determine IC

of synthesized azepane-pyridine derivatives against human recombinant BACEL1.

Materials:
e Enzyme: Recombinant human BACEL (extracellular domain).

o Substrate: FRET peptide (e.g., Rh-EVNLDAEFK-Quencher), mimicking the APP Swedish
mutation site.

o Buffer: 50 mM Sodium Acetate, pH 4.5 (mimicking the acidic endosomal environment).
Protocol:

e Compound Prep: Dissolve azepane-pyridine analogs in DMSO to 10 mM stock. Prepare 10-
point serial dilutions in assay buffer (Final DMSO < 1%).

e Enzyme Incubation: Add 10 uL of diluted compound and 20 pL of BACE1 enzyme (10 nM
final) to a black 384-well plate. Incubate for 15 min at RT to allow equilibrium binding.

« Initiation: Add 20 pL of FRET substrate (5 uM final).

o Kinetic Read: Immediately monitor fluorescence (Ex: 530 nm, Em: 590 nm) every 60
seconds for 30 minutes at 37°C.

e Analysis: Calculate initial velocity (

) from the linear portion of the curve. Plot % Inhibition vs. Log[Compound] to derive IC
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Validation Criteria:
e Z-Factor: Must be > 0.5 for the assay to be considered robust.

o Reference Control: Include a known BACEL1 inhibitor (e.g., Verubecestat) as a positive
control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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